molecular formula C17H18N4S B12786365 Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl- CAS No. 38423-16-4

Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl-

Cat. No.: B12786365
CAS No.: 38423-16-4
M. Wt: 310.4 g/mol
InChI Key: PHCXWAZTDWZKSZ-UHFFFAOYSA-N
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Description

Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl-, is a chemical compound with the molecular formula C17H18N4S It is a derivative of thiourea, characterized by the presence of a benzimidazole ring substituted with an ethyl group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- typically involves the reaction of 2-ethyl-1H-benzimidazole-5-carboxylic acid with p-tolyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The benzimidazole and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It may be used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiourea group may also participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-phenyl-
  • Thiourea, N-(2-methyl-1H-benzimidazol-5-yl)-N’-p-tolyl-
  • Thiourea, N-(2-ethyl-1H-benzimidazol-6-yl)-N’-p-tolyl-

Uniqueness

Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the benzimidazole and p-tolyl groups provides a distinct set of properties that differentiate it from other thiourea derivatives.

Properties

CAS No.

38423-16-4

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-ethyl-3H-benzimidazol-5-yl)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C17H18N4S/c1-3-16-20-14-9-8-13(10-15(14)21-16)19-17(22)18-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,20,21)(H2,18,19,22)

InChI Key

PHCXWAZTDWZKSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)C

Origin of Product

United States

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